

A Comparative Guide to Dimethoxybenzylamine Isomers for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: (3,5-
Dimethoxybenzyl)methylamine

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An objective analysis of the synthesis, physicochemical properties, and spectroscopic signatures of the six positional isomers of dimethoxybenzylamine.

Dimethoxybenzylamine, a key structural motif in medicinal chemistry, serves as a versatile building block for a wide range of biologically active compounds. The positional isomerism of the two methoxy groups on the benzene ring significantly influences the molecule's physicochemical properties, reactivity, and ultimately its interaction with biological targets. This guide provides a detailed comparative analysis of the six isomers of dimethoxybenzylamine: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxybenzylamine, offering a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Comparison

The location of the methoxy groups on the aromatic ring imparts distinct physicochemical properties to each isomer, which can be crucial for predicting their behavior in both chemical reactions and biological systems. A summary of these properties, compiled from various sources, is presented below.

Isomer	Molecular Formula	Molecular Weight (g/mol)	Physical Form	Boiling Point (°C)	Density (g/mL at 25°C)	Refractive Index (n ₂₀ /D)
2,3-Dimethoxybenzylamine	C ₉ H ₁₃ NO ₂	167.21	-	-	-	-
2,4-Dimethoxybenzylamine	C ₉ H ₁₃ NO ₂	167.21	Liquid	95 (0.2 mmHg)[1]	1.113[1]	1.549[1]
2,5-Dimethoxybenzylamine	C ₉ H ₁₃ NO ₂	167.21	-	-	-	-
2,6-Dimethoxybenzylamine	C ₉ H ₁₃ NO ₂	167.21	-	-	-	-
3,4-Dimethoxybenzylamine	C ₉ H ₁₃ NO ₂	167.21	Pale Yellow Oil	281-284[2]	1.109[2]	1.556[2]
3,5-Dimethoxybenzylamine	C ₉ H ₁₃ NO ₂	167.21	Solid	94-96 (0.1 mmHg)	1.106	1.542

Spectroscopic Data Summary

The differentiation of dimethoxybenzylamine isomers is readily achieved through standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While comprehensive, directly comparable

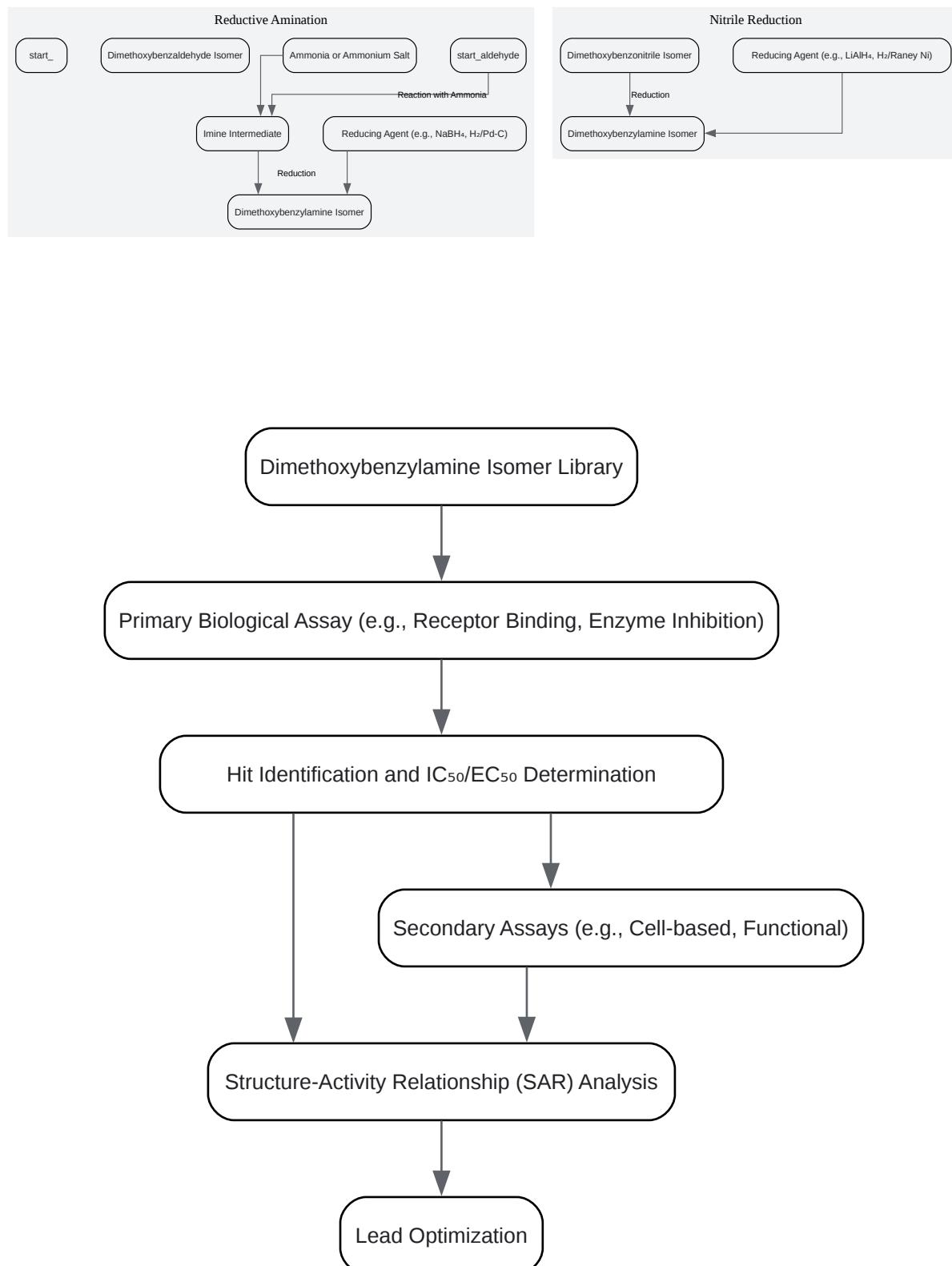
datasets are not always available in the literature, the following provides an overview of expected and reported spectral characteristics.

Isomer	^1H NMR (CDCl_3 , δ ppm) - Aromatic Protons	Key IR Absorptions (cm^{-1})	Mass Spec. (EI) - Key Fragments (m/z)
2,3-	Distinct signals corresponding to three adjacent aromatic protons.	N-H stretching (~3300-3400), C-N stretching, C-O stretching, aromatic C-H bending.	Molecular ion (167), fragments from benzylic cleavage and loss of methoxy groups.
2,4-	Characteristic pattern for 1,2,4-trisubstituted benzene.	N-H stretching, C-N stretching, C-O stretching, aromatic C-H bending.	167 (M+), 152, 136, 107.
2,5-	Signals indicative of a 1,2,5-trisubstituted ring.	N-H stretching, C-N stretching, C-O stretching, aromatic C-H bending.	Molecular ion (167), fragments from benzylic cleavage and loss of methoxy groups.
2,6-	Symmetrical pattern for the two equivalent aromatic protons.	N-H stretching, C-N stretching, C-O stretching, aromatic C-H bending.	Molecular ion (167), fragments from benzylic cleavage and loss of methoxy groups.
3,4-	ABX or related complex pattern for the three aromatic protons.	N-H stretching, C-N stretching, C-O stretching, aromatic C-H bending.	167 (M+), 152, 136, 107.
3,5-	Symmetrical pattern with two equivalent protons ortho to the benzylamine group and one proton para.	N-H stretching, C-N stretching, C-O stretching, aromatic C-H bending.	Molecular ion (167), fragments from benzylic cleavage and loss of methoxy groups.

Synthesis and Experimental Protocols

The most common synthetic routes to dimethoxybenzylamines involve the reduction of the corresponding dimethoxybenzonitrile or the reductive amination of the corresponding dimethoxybenzaldehyde.

General Workflow for Synthesis



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